molecular formula C10H13FN2O2 B1428549 N,N-diethyl-2-fluoro-4-nitroaniline CAS No. 2689-37-4

N,N-diethyl-2-fluoro-4-nitroaniline

Cat. No. B1428549
CAS RN: 2689-37-4
M. Wt: 212.22 g/mol
InChI Key: FPVHBAPCTSCZKR-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-fluoro-4-nitroaniline” is a chemical compound with the CAS Number: 2689-37-4 . It has a molecular weight of 212.22 . The compound is used in various applications due to its unique properties .


Synthesis Analysis

While specific synthesis methods for “N,N-diethyl-2-fluoro-4-nitroaniline” were not found, it’s known that 4-Fluoro-2-nitroaniline was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-fluoro-4-nitroaniline” is represented by the formula C10H13FN2O2 . The InChI code for this compound is 1S/C10H13FN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-diethyl-2-fluoro-4-nitroaniline” is a solid compound . It has a molecular weight of 212.22 .

Scientific Research Applications

Dye Production and Application

4-Fluoro-3-nitroaniline and its N-substituted derivatives, including N,N-diethyl-2-fluoro-4-nitroaniline, have gained importance in the USA as novel dye intermediates. Their applications potentially extend to pharmaceuticals, insecticides, and additional dyes. The preparation methods of these derivatives highlight their versatility in the dye industry, serving as a base for creating a wide range of colorants for various purposes (Bil, 2007).

Material Science

The synthesis and characterization of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline showcase the compound's relevance in material science. The method, described as convenient and feasible, indicates the compound's potential in creating materials with specific properties, possibly including photovoltaic materials, coatings, and other specialized chemical products (Liu Deng-cai, 2008).

Pharmaceutical Research

N,N-diethyl-2-fluoro-4-nitroaniline derivatives have been studied for their potential in pharmaceutical applications. For instance, the synthesis and in vitro antiplatelet aggregation screening of novel fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives illustrate the exploration of these compounds in developing new therapeutic agents. Some derivatives showed promising activity, indicating their potential as antiplatelet inhibitors, which could lead to advancements in cardiovascular disease treatment (Momin et al., 2014).

Chemical Synthesis

In chemical synthesis, the rapid and room-temperature method for producing diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for quinoline derivatives with various biological activities, emphasizes the compound's role in facilitating efficient and scalable synthetic processes. This approach enables the production of important intermediates for further research and development in pharmaceuticals and chemicals (Valle et al., 2018).

Nonlinear Optical Properties

The study of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, delves into the non-linear optical properties of organic crystals. These properties are crucial for the development of optical materials that can be used in technology applications such as telecommunications, data storage, and laser technology. The research highlights the significant potential of these compounds in advancing optical material science (Yanes et al., 1997).

Safety And Hazards

“N,N-diethyl-2-fluoro-4-nitroaniline” is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled . It is classified as a toxic solid, organic, N.O.S. by the DOT .

Future Directions

While specific future directions for “N,N-diethyl-2-fluoro-4-nitroaniline” were not found in the search results, it’s known that 2-Fluoro-4-nitroaniline was used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic colour centre-tailored carbon nanotubes . This suggests potential applications in the field of nanotechnology.

properties

IUPAC Name

N,N-diethyl-2-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHBAPCTSCZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279985
Record name N,N-Diethyl-2-fluoro-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-fluoro-4-nitroaniline

CAS RN

2689-37-4
Record name N,N-Diethyl-2-fluoro-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-fluoro-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethylamine (2.53 g, 34.59 mmol) and Et3N (3.82 g, 37.75 mmol) in EtOAc (40 mL) was added 3,4-difluoronitrobenzene (5.00 g, 31.43 mmol) dropwise over a period of 30 min in an ice bath. Upon the end of addition the reaction was warmed to rt slowly, and solid was precipitated out. The mixture was filtered. The filter cake was washed with an appropriate amount of water, and dried in vacuo to obtain the 1st crop of product. The filtrate was extracted with EtOAc. The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined to give the title compound as a yellow solid (7.20 g, 99%).
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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